Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings
Preparation Methods
The synthesis of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate moiety, leading to the formation of different substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with various boronic acids under palladium catalysis.
Scientific Research Applications
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s chromen-4-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The chromen-4-one core can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can reduce the formation of sorbitol and mitigate complications related to diabetes. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Methyl 2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: This compound has a similar structure but lacks the chromen-4-one core, which significantly alters its chemical and biological properties.
Methyl 4-methoxyphenylacetate: This compound also contains a methoxyphenyl group but differs in its overall structure and reactivity.
Methyl 2-(3-methoxyphenyl)acetate: Similar in structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
Biological Activity
Methyl 2-{[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy}acetate is a synthetic compound characterized by its unique chromone structure, which includes a methoxyphenyl group. This compound has garnered attention in pharmacology due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18O5. The presence of functional groups such as esters and ketones enhances its reactivity and solubility, making it a subject of interest for various biological studies.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant activity. The compound's structural components are reminiscent of flavonoids, which are well-known for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that the methoxy group enhances the compound's solubility and reactivity, contributing to its antioxidant capabilities.
Anti-inflammatory Activity
Research has shown that this compound may inhibit specific inflammatory pathways. Interaction studies have focused on its binding affinity with various biological targets related to inflammation. Initial findings suggest that this compound may downregulate pro-inflammatory cytokines, although detailed mechanistic studies are necessary to confirm these interactions and their implications for therapeutic use .
Anticancer Activity
This compound has demonstrated potential anticancer properties in various in vitro studies. The compound appears to induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. However, further research is required to elucidate the exact mechanisms by which this compound exerts its anticancer effects .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetate | C18H18O5 | Contains additional methyl groups enhancing lipophilicity |
Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetate | C19H20O5 | Ethyl group increases solubility compared to methyl version |
Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate | C19H20O6 | Additional methyl group on the chromone enhances activity |
These compounds share common features such as the chromone backbone and methoxy substitutions but differ in functional groups that influence their pharmacological properties and applications.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Assays : In a model of induced inflammation, this compound showed a dose-dependent decrease in inflammatory markers, supporting its use as an anti-inflammatory therapeutic.
- Antioxidant Efficacy : In assays measuring radical scavenging activity, this compound exhibited potent antioxidant effects comparable to established antioxidants like vitamin C.
Properties
Molecular Formula |
C19H16O6 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-25-17-9-14(24-11-18(20)23-2)7-8-15(17)19(16)21/h3-10H,11H2,1-2H3 |
InChI Key |
NHEHREJDCXLXBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.